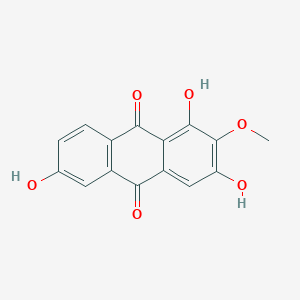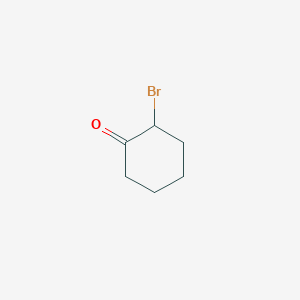
2-Bromocyclohexanone
Overview
Description
2-Bromocyclohexanone is a chemical compound with the molecular formula C6H9BrO. It has an average mass of 177.039 Da and a monoisotopic mass of 175.983673 Da . .
Synthesis Analysis
The synthesis of 2-Bromocyclohexanone involves several steps. In one method, lithium aluminum hydride is reacted with 3-ethoxy-2-cyclohexenone in anhydrous ether. The reaction solution is then boiled under reflux and allowed to cool. The complex is hydrolyzed and the excess lithium aluminum hydride is destroyed by the cautious addition of water . Another method involves asymmetric synthesis using enamines of L-proline esters .Molecular Structure Analysis
The molecular structure of 2-Bromocyclohexanone is characterized by a six-membered ring structure with a bromine atom and a carbonyl group attached . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 210.5±33.0 °C at 760 mmHg, and a refractive index of 1.519 .Physical And Chemical Properties Analysis
2-Bromocyclohexanone has a density of 1.5±0.1 g/cm³, a boiling point of 210.5±33.0 °C at 760 mmHg, and a refractive index of 1.519 . It has a molar refractivity of 35.6±0.3 cm³, a polar surface area of 17 Ų, and a polarizability of 14.1±0.5 10^-24 cm³ .Scientific Research Applications
Enamine Synthesis
In the field of asymmetric synthesis, 2-Bromocyclohexanone is utilized to produce enamines, which are intermediates in the synthesis of optically active α-bromoketones . These intermediates are crucial for the production of various pharmaceuticals and are used in the study of reaction mechanisms.
Stereochemical Studies
The compound is instrumental in stereochemical studies, particularly in understanding the stereochemistries of cyclohexanone derivatives. Its optical properties and behavior under various conditions provide insights into the stereochemical configurations of related molecules .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromocyclohexanone is an organic compound
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromocyclohexanone are currently unknown
Action Environment
The action, efficacy, and stability of 2-Bromocyclohexanone can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body.
properties
IUPAC Name |
2-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYEWRAWRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472791 | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
822-85-5 | |
| Record name | 2-Bromocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Bromocyclohexanone?
A1: 2-Bromocyclohexanone has the molecular formula C6H9BrO and a molecular weight of 177.04 g/mol.
Q2: What spectroscopic data are available for characterizing 2-Bromocyclohexanone?
A2: Researchers commonly use 1H NMR, 13C NMR, and IR spectroscopy to characterize 2-Bromocyclohexanone. [] For example, 1H NMR analysis reveals the presence of a vinylic proton in the quasi-phosphonium salt formed during its reaction with triphenylphosphine. [] 13C NMR helps confirm the incorporation of 2-Bromocyclohexanone into polymers by identifying the 2-oxocyclohexyl and bromine end groups. [] IR spectroscopy, specifically analysis of the carbonyl band, provides valuable insights into the conformational equilibrium of 2-Bromocyclohexanone in different solvents. []
Q3: What factors influence the conformational equilibrium of 2-Bromocyclohexanone?
A4: Both steric and electronic factors contribute to the conformational preferences of 2-Bromocyclohexanone. While steric factors usually favor the equatorial conformer to minimize repulsive interactions, electronic effects, such as the gauche effect and hyperconjugation, can stabilize the axial conformer. [, , ]
Q4: How does the carbonyl group influence the conformational behavior and reactivity of 2-Bromocyclohexanone?
A5: The carbonyl group plays a crucial role in dictating the conformational preferences and reactivity of 2-Bromocyclohexanone. The dipole-dipole interactions involving the carbonyl group influence the relative energies of the axial and equatorial conformers. [] Additionally, the carbonyl group can participate in hyperconjugative interactions, further influencing conformational preferences and reactivity. []
Q5: How is 2-Bromocyclohexanone used in Atom Transfer Radical Polymerization (ATRP)?
A6: 2-Bromocyclohexanone can act as an initiator in ATRP of styrene. [] The bromine atom initiates the polymerization, and the reaction proceeds with controlled molecular weight and relatively low polydispersity, indicating a living polymerization. [] The resulting polymers contain 2-oxocyclohexyl and bromine end groups, confirming the incorporation of 2-Bromocyclohexanone. []
Q6: What is the Tilak reaction, and how is 2-Bromocyclohexanone used in this reaction?
A7: The Tilak reaction involves the condensation of a α-haloketone, such as 2-Bromocyclohexanone, with a phenol in the presence of a base. This reaction is a key step in the synthesis of Tetrahydrodibenzothiophene. [] 2-Bromocyclohexanone reacts with thiophenol under basic conditions to yield Tetrahydrodibenzothiophene, demonstrating its versatility as a building block in heterocyclic synthesis. []
Q7: Can 2-Bromocyclohexanone be used to synthesize acetals?
A8: Yes, 2-Bromocyclohexanone reacts with 1,2-bis(trimethylsilyloxy)ethane (BTSE) in the presence of Nafion®-TMS as a catalyst to yield the corresponding ethylene acetal. [] This reaction proceeds with moderate to good yields for a variety of α-haloketones, highlighting a practical method for acetal synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




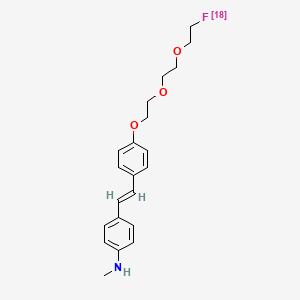

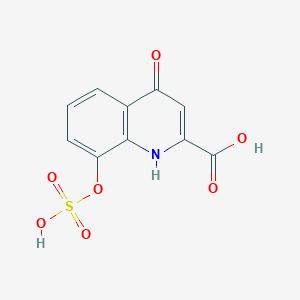
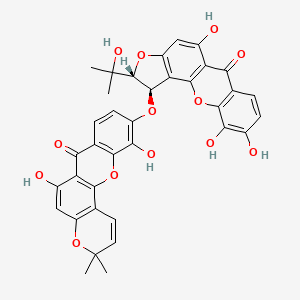
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
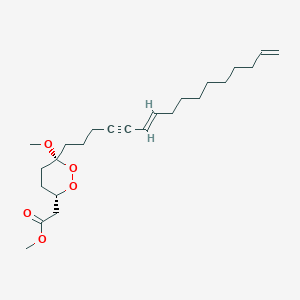

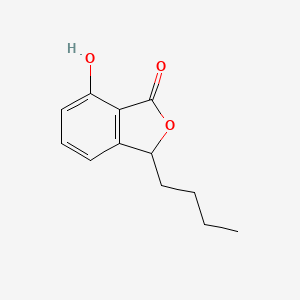
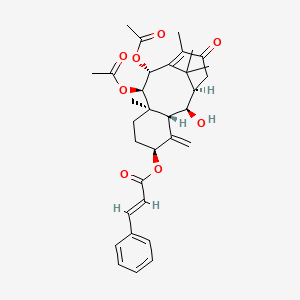

![4-Aminoimidazo[1,2-a]quinoxaline](/img/structure/B1249087.png)
